molecular formula C9H6O3 B564262 7-Hydroxy Coumarin-13C6 CAS No. 1189992-05-9

7-Hydroxy Coumarin-13C6

Cat. No.: B564262
CAS No.: 1189992-05-9
M. Wt: 168.098
InChI Key: ORHBXUUXSCNDEV-AMPMUIAWSA-N
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Description

7-Hydroxy Coumarin-13C6 is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a hydroxyl group at the 7th position of the coumarin structure, and it is labeled with carbon-13 isotopes at six positions. The compound is known for its significant biological and pharmacological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Knoevenagel condensation reaction, where 7-hydroxy-4-methyl coumarin is reacted with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The reaction is carried out at 50°C, followed by further reactions to introduce the carbon-13 isotopes.

Industrial Production Methods: Industrial production of 7-Hydroxy Coumarin-13C6 involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions. The use of advanced techniques such as isotope labeling and high-performance liquid chromatography (HPLC) is common in industrial settings to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy Coumarin-13C6 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents under controlled conditions.

Major Products:

    Oxidation: Formation of 7-hydroxy-4-chromenone.

    Reduction: Formation of 7-hydroxy-4-chromanone.

    Substitution: Formation of various substituted coumarin derivatives depending on the substituent introduced.

Scientific Research Applications

7-Hydroxy Coumarin-13C6 has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.

    Biology: Employed in the study of enzyme activities and metabolic pathways.

    Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of dyes, optical brighteners, and laser dyes.

Mechanism of Action

The mechanism of action of 7-Hydroxy Coumarin-13C6 involves its interaction with various molecular targets and pathways:

    Fluorescence: The compound exhibits strong fluorescence, making it useful in imaging and detection applications.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Antioxidant Activity: The hydroxyl group contributes to its antioxidant properties, scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

7-Hydroxy Coumarin-13C6 can be compared with other similar compounds such as:

    7-Hydroxy Coumarin: The non-labeled version, which shares similar properties but lacks the carbon-13 isotopes.

    4-Methylumbelliferone: Another coumarin derivative with a methyl group at the 4th position, used in similar applications.

    Esculetin: A coumarin derivative with hydroxyl groups at the 6th and 7th positions, known for its anti-inflammatory properties.

Uniqueness: The incorporation of carbon-13 isotopes in this compound makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotope-based analytical techniques, providing detailed insights into molecular structures and dynamics.

Properties

IUPAC Name

7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1+1,3+1,5+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHBXUUXSCNDEV-AMPMUIAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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